molecular formula C15H13NO5 B5670944 (2-Ethoxyphenyl) 4-nitrobenzoate

(2-Ethoxyphenyl) 4-nitrobenzoate

Cat. No.: B5670944
M. Wt: 287.27 g/mol
InChI Key: CCHFHNMYPPZNHU-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl) 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxy group attached to a phenyl ring and a nitro group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxyphenyl) 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl) 4-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxyphenyl) 4-nitrobenzoate is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-ethoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-13-5-3-4-6-14(13)21-15(17)11-7-9-12(10-8-11)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHFHNMYPPZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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